![molecular formula C22H25F2NO4 B032391 (S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol CAS No. 119365-25-2](/img/structure/B32391.png)
(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol
Overview
Description
The compound of interest, due to its complex structure involving multiple chiral centers and fluoro-benzopyran rings, is anticipated to exhibit unique chemical and physical properties. Its synthesis and analysis involve advanced organic chemistry techniques to elucidate its structure, reactivity, and potential applications in various fields excluding its pharmacological aspects.
Synthesis Analysis
The synthesis of related fluoro-benzopyran derivatives involves multi-step organic reactions, starting from fluoro-phenols through processes such as esterification, rearrangment, and cyclization, achieving significant yields. The synthesis process for similar compounds highlights the importance of controlling reaction conditions to obtain desired chiral centers and structural fidelity. The development of an efficient eluent system for the separation of diastereomers indicates the complexity of achieving pure enantiomers in the synthesis of such compounds (Mannam et al., 2020).
Molecular Structure Analysis
Crystal structure determination through X-ray diffraction plays a crucial role in confirming the molecular structure of synthesized compounds. The arrangement of atoms within the crystal lattice provides insights into the stereochemistry and molecular interactions, essential for understanding the compound's chemical behavior. Studies on similar compounds have revealed specific intramolecular and intermolecular hydrogen bonding patterns that stabilize the crystal structure (Chen et al., 2012).
Chemical Reactions and Properties
The compound's reactivity can be inferred from similar fluoro-benzopyran derivatives, which undergo various chemical reactions, including acylation and Michael addition, leading to diverse functionalized molecules. The presence of fluorine atoms and chiral centers significantly influences the compound's reactivity, enabling selective transformations essential for synthesizing complex molecules (Arsenov et al., 1975).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Mannam et al. (2020) described the synthesis of novel urea/thiourea derivatives from 6-fluoro-3,4-dihydro-2H-chromene, showcasing the potential of these compounds in antimicrobial activities. They developed an efficient system for good separation of diastereomers and achieved high yields in the synthesis of related compounds. The synthesized compounds displayed moderate to excellent antimicrobial activities against various bacterial and fungal strains, indicating their potential in addressing microbial resistance challenges (Mannam, S., Kumar, P., Chamarthi, N., & Prasad K. R. S., 2020).
Crystallographic Analysis
Tuchalski et al. (2007) conducted a study on the hydrochloride salt of chiral l-nebivolol, which is structurally related to (S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol. They obtained this compound through chiral liquid chromatography as a dihydrate, contributing valuable information to the field of crystallography and aiding in the understanding of molecular structures (Tuchalski, G., Hänsicke, A., Reck, G., & Emmerling, F., 2007).
Role in 5-HT1D Receptor Function
The study by Pullar et al. (2004) explored the role of the 5-HT1D receptor as a presynaptic autoreceptor in guinea pigs, using compounds structurally similar to (S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol. They found that specific antagonists potentiated serotonin outflow, suggesting a critical role of the 5-HT1D receptor in regulating serotonin levels, which has implications in neuropharmacology and the treatment of mood disorders (Pullar, I., Boot, J., Broadmore, R., Eyre, T. A., Cooper, J., Sanger, G., Wedley, S., & Mitchell, S., 2004).
Cytotoxicity Studies
In a study by Mo et al. (2004), compounds including pyrano[4,3-c][2]benzopyran-1,6-dione derivatives and furo[3,2-c]pyran-4-one, structurally related to (S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol, showed selective cytotoxicity against lung and liver cancer cell lines. This highlights the potential of such compounds in developing new anticancer therapies (Mo, S., Wang, S. J., Zhou, G. X., Yang, Y. C., Li, Y., & Chen, X., 2004).
Pharmacological Properties and Synthesis
The synthesis and diverse pharmacological properties of benzopyran compounds, including β-blockade, anticonvulsant, and antimicrobial activities, have been a focus of interest. Yu et al. (2005) focused on the synthesis of specific derivatives, which are precursors to pharmacologically active isomers, indicating the significance of these compounds in medicinal chemistry (Yu, A., Wang, N. X., Xing, Y. L., Zhang, J. P., Yang, Y. X., Wang, W. H., & Sheng, R. L., 2005).
Safety And Hazards
This involves assessing the potential risks associated with handling and using the compound. It includes evaluating its toxicity, flammability, and environmental impact.
Future Directions
This could involve exploring potential applications for the compound, developing more efficient synthesis methods, or investigating its behavior under different conditions.
I hope this general information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!
properties
IUPAC Name |
(1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHIRBRYDXPAMZ-UDKICSLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol | |
CAS RN |
119365-25-2 | |
| Record name | (alphaR,alpha'S,2S,2'S)-alpha,alpha'-(Iminobis(methylene))bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119365252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (αR,α′S,2S,2′S)-α,α′-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/396Z75Z5FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

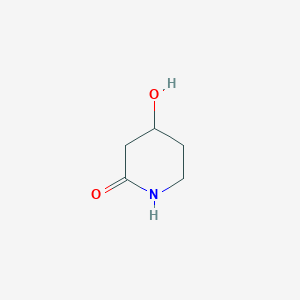
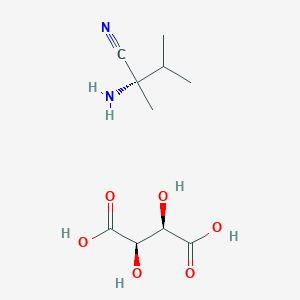
![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)
![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)
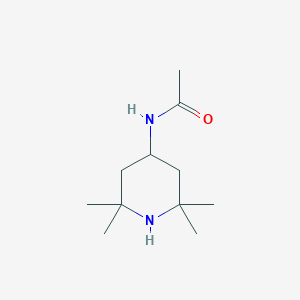
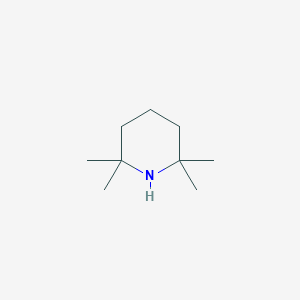
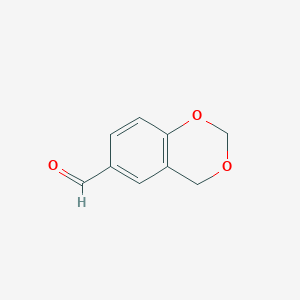
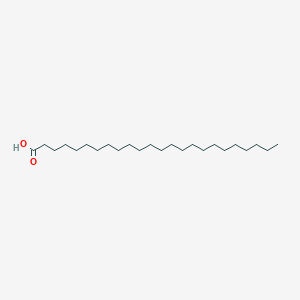
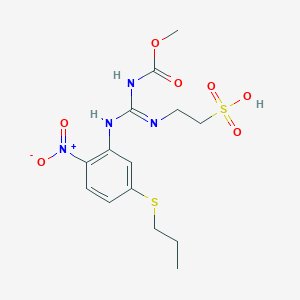
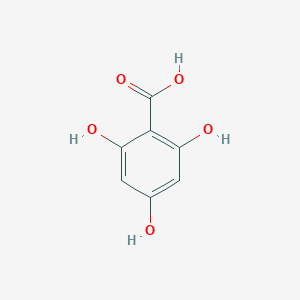
![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)
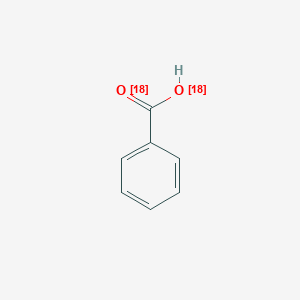
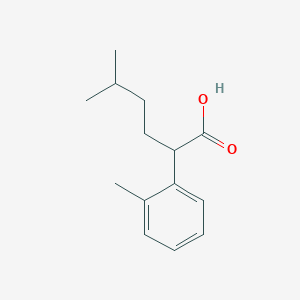
![2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B32353.png)